molecular formula C9H5BrFN B2785716 6-Bromo-2-fluoroquinoline CAS No. 1956319-20-2

6-Bromo-2-fluoroquinoline

Cat. No.: B2785716
CAS No.: 1956319-20-2
M. Wt: 226.048
InChI Key: JNOLSEKYCDRSSZ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoroquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The compound has a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol . It is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Safety and Hazards

The safety information for 6-Bromo-2-fluoroquinoline indicates that it has a GHS07 pictogram and a signal word "Warning" . Specific hazard statements and precautionary statements were not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoroquinoline can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

    Oxidation and Reduction: Modified quinoline derivatives with altered electronic properties.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its chemical reactivity, electronic properties, and biological activity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

6-bromo-2-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOLSEKYCDRSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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